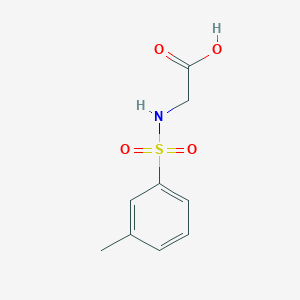

(m-Tolylsulfonyl)glycine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-[(3-methylphenyl)sulfonylamino]acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO4S/c1-7-3-2-4-8(5-7)15(13,14)10-6-9(11)12/h2-5,10H,6H2,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLWHUIBFHVGSNA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)S(=O)(=O)NCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structural Elucidation and Characterization of Reaction Products and Complexes

X-ray Crystallography

X-ray crystallography provides definitive information about the spatial arrangement of atoms within a crystal, offering insights into bond lengths, bond angles, and intermolecular interactions.

(m-Tolylsulfonyl)glycine, acting as a ligand, can coordinate with metal ions to form coordination polymers. A notable example is a one-dimensional coordination polymer synthesized with Ca(II) and Na(I) ions. Single-crystal X-ray diffraction analysis of this polymer reveals a complex structure where the tolylsulfonylglycine molecules bridge the metal centers. asianpubs.org

The analysis determined that the crystal belongs to the triclinic space group P-1. asianpubs.org The molecules are linked by the oxygen atoms of the carboxylate groups, creating a one-dimensional chain structure. asianpubs.org In this polymer, the Ca(II) ion is seven-coordinated, exhibiting a distorted pentagonal bipyramidal geometry, while the Na(I) ion is six-coordinated with a distorted octahedral environment. asianpubs.org

| Parameter | Value |

|---|---|

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (nm) | 0.95657(10) |

| b (nm) | 1.09171(11) |

| c (nm) | 1.8292(2) |

| α (º) | 80.6790(10) |

| β (º) | 86.831(2) |

| γ (º) | 89.957(2) |

| Volume (nm³) | 1.8821(3) |

| Z | 2 |

| Final R1 | 0.0981 |

The molecular structure of this compound is characterized by a central glycine (B1666218) unit, with its nitrogen atom substituted by a tolylsulfonyl group. This arrangement allows for a variety of intermolecular interactions, primarily hydrogen bonds, which dictate the supramolecular architecture in the solid state.

In the crystal lattice, hydrogen bonds are the dominant forces. The sulfonamide group (-SO₂NH-) and the carboxylic acid group (-COOH) are key players in forming these bonds. The sulfonamide N-H group acts as a hydrogen bond donor, while the oxygen atoms of both the sulfonyl (S=O) and carboxyl (C=O) groups act as acceptors. mdpi.com This leads to the formation of robust hydrogen-bonding networks, such as N-H···O interactions, which link adjacent molecules. mdpi.comnih.gov

Crystal packing refers to the arrangement of molecules in the crystal lattice. In tolylsulfonylglycine derivatives, the packing is heavily influenced by the hydrogen bonding network. mdpi.comnih.gov The interplay of N-H···O and C-H···O bonds, along with potential π-π stacking interactions between the aromatic tolyl groups, results in a densely packed and stable structure.

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a well-known phenomenon for the parent molecule, glycine, which has at least three polymorphs (α, β, and γ) under ambient conditions. nih.govntnu.nomdpi.com These polymorphs differ in their crystal packing and hydrogen-bonding patterns, which in turn affects their thermodynamic stability. nih.govntnu.no The γ-form of glycine is generally the most stable. ntnu.nonih.gov The specific polymorphic forms of this compound itself are dependent on crystallization conditions, though detailed studies on its specific polymorphs are not extensively documented. The packing in its coordination polymers, however, is well-defined, with molecules connected via carboxylate oxygen atoms to form chain structures. asianpubs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the structure of molecules in solution. It provides information about the chemical environment of individual atoms, particularly hydrogen (¹H NMR) and carbon (¹³C NMR).

Variable temperature (VT) NMR studies are employed to investigate dynamic processes such as conformational changes, rotational barriers, and the strength of intermolecular interactions like hydrogen bonding. beilstein-journals.orgmdpi.com For this compound, VT-NMR can be used to probe the dynamics of the N-H proton. The chemical shift and the broadness of the N-H signal are often temperature-dependent due to chemical exchange and changes in hydrogen bonding strength.

At low temperatures, where molecular motion is slow, distinct signals for different conformations or rotamers (arising from hindered rotation around the S-N bond) might be observed. beilstein-journals.orgmdpi.com As the temperature increases, these signals may broaden and eventually coalesce into a single, averaged signal at the coalescence temperature. beilstein-journals.orgmdpi.com This temperature can be used to calculate the free energy of activation (ΔG‡) for the rotational barrier. beilstein-journals.org In studies of the parent molecule, glycine, VT-NMR has been used to measure the activation energy for the reorientation of the ammonium (B1175870) group, providing insight into molecular dynamics within the crystal lattice. nsf.govresearchgate.netescholarship.org

The ¹H NMR spectrum of this compound provides characteristic signals for each type of proton in the molecule. The aromatic protons of the m-tolyl group appear in the downfield region (typically δ 7.0-8.0 ppm), the methyl group protons on the ring show a singlet around δ 2.4 ppm, and the sulfonamide N-H proton signal can vary depending on solvent and concentration due to hydrogen bonding.

The methylene (B1212753) (-CH₂-) protons are of particular interest. Flanked by two electron-withdrawing groups (the sulfonyl group and the carboxyl group), these protons are deshielded and their signal appears further downfield than in simple alkanes. The chemical shift of this methylene resonance is highly sensitive to the electronic environment. youtube.com

Protonation or deprotonation of the carboxylic acid group significantly impacts the chemical shift of the adjacent methylene protons. In an acidic medium, the carboxyl group is protonated (-COOH), and the methylene protons are more deshielded. In a basic medium, the carboxyl group is deprotonated to a carboxylate (-COO⁻), which has a reduced electron-withdrawing effect, causing an upfield shift in the methylene proton resonance. The kinetics of proton exchange between the amino group and the solvent can also be studied by analyzing the line shape of the methylene group's NMR spectrum. dtic.mil

| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Carboxylic Acid (COOH) | 10.0 - 13.0 | Singlet (broad) |

| Sulfonamide (NH) | Variable (e.g., 8.0 - 9.0) | Singlet or Triplet (if coupled) |

| Aromatic (Ar-H) | 7.0 - 8.0 | Multiplet |

| Methylene (CH₂) | ~3.8 - 4.2 | Singlet or Doublet |

| Methyl (CH₃) | ~2.4 | Singlet |

Infrared (IR) and UV-Visible Spectroscopy

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. vscht.cz The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its key functional moieties.

The stretching vibration of the carbonyl group (C=O) in the carboxylic acid is typically observed in the region of 1700-1750 cm⁻¹. mdpi.com The N-H stretching vibration of the sulfonamide group is expected to appear as a band in the range of 3200-3300 cm⁻¹. A crucial diagnostic feature is the presence of strong absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the sulfonyl group (SO₂). These are typically found around 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹, respectively. researchgate.net The presence of the aromatic ring will be indicated by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1600-1450 cm⁻¹ region. libretexts.org

Table 2: Characteristic Infrared Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H (Sulfonamide) | Stretching | 3200 - 3300 | Medium |

| C-H (Aromatic) | Stretching | 3000 - 3100 | Medium to Weak |

| C-H (Aliphatic) | Stretching | 2850 - 3000 | Medium to Weak |

| C=O (Carboxylic Acid) | Stretching | 1700 - 1750 | Strong |

| C=C (Aromatic) | Stretching | 1450 - 1600 | Medium to Weak |

| SO₂ (Sulfonyl) | Asymmetric Stretching | 1300 - 1350 | Strong |

| SO₂ (Sulfonyl) | Symmetric Stretching | 1120 - 1160 | Strong |

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to electronic transitions within a molecule. While simple amino acids and their derivatives may not have strong absorptions in the visible region, their ability to form complexes with metal ions can be effectively studied using this technique. orientjchem.orgfiveable.me

The this compound molecule itself is expected to show absorptions in the UV region due to the π → π* and n → π* transitions of the aromatic ring and the carbonyl group. researchgate.net Upon complexation with a transition metal ion, new absorption bands, often in the visible region, may appear due to d-d electronic transitions of the metal center or charge-transfer transitions between the metal and the ligand. uomustansiriyah.edu.iqscielo.brresearchgate.net The formation of such complexes can be monitored by observing changes in the absorption maxima (λ_max) and molar absorptivity (ε). These spectral changes can be used to determine the stoichiometry and stability constants of the metal complexes. orientjchem.org

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, sulfur) in a compound. The experimentally determined percentages are then compared with the theoretically calculated values based on the molecular formula to assess the purity of the sample. For this compound (C₉H₁₁NO₄S), the theoretical elemental composition can be readily calculated.

Table 3: Theoretical Elemental Analysis Data for this compound (C₉H₁₁NO₄S)

| Element | Atomic Mass | Number of Atoms | Total Mass | Percentage (%) |

|---|---|---|---|---|

| Carbon (C) | 12.011 | 9 | 108.099 | 47.15 |

| Hydrogen (H) | 1.008 | 11 | 11.088 | 4.84 |

| Nitrogen (N) | 14.007 | 1 | 14.007 | 6.11 |

| Oxygen (O) | 15.999 | 4 | 63.996 | 27.93 |

| Sulfur (S) | 32.065 | 1 | 32.065 | 13.99 |

| Total Molecular Weight | 229.255 | 100.00 |

Mass Spectrometry for Adduct and Product Identification

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is invaluable for determining the molecular weight of a compound and for elucidating its structure by analyzing its fragmentation patterns. libretexts.orgchemguide.co.uk

In the mass spectrum of this compound, the molecular ion peak [M]⁺ or the protonated molecule [M+H]⁺ would be expected at an m/z corresponding to its molecular weight (229.255). The fragmentation of this ion would likely involve cleavage of the bonds within the molecule. A common fragmentation pathway for arylsulfonamides involves the loss of SO₂ (a neutral loss of 64 Da). nih.gov Other expected fragmentations include the cleavage of the N-S bond and the C-S bond, leading to characteristic fragment ions. For instance, a peak corresponding to the tolylsulfonyl cation (m/z 155) and the glycine fragment could be observed. Analysis of these fragmentation patterns allows for the confirmation of the compound's structure and the identification of any reaction products or adducts. nih.govresearchgate.net

Table 4: Predicted Key Mass Spectrometry Fragments for this compound

| m/z | Possible Fragment Ion | Formula of Fragment |

|---|---|---|

| 230 | [M+H]⁺ | C₉H₁₂NO₄S⁺ |

| 229 | [M]⁺ | C₉H₁₁NO₄S⁺ |

| 174 | [M - COOH]⁺ | C₈H₁₀NO₂S⁺ |

| 155 | [CH₃C₆H₄SO₂]⁺ | C₇H₇O₂S⁺ |

| 91 | [CH₃C₆H₄]⁺ | C₇H₇⁺ |

| 74 | [H₂NCH₂CO]⁺ | C₂H₄NO⁺ |

Theoretical and Computational Studies of M Tolylsulfonyl Glycine and Its Reactions

Quantum Chemical Calculations

Density Functional Theory (DFT) for Molecular Geometry Optimization

No specific studies utilizing DFT for the molecular geometry optimization of (m-Tolylsulfonyl)glycine were found.

Ab Initio Methods for Conformational Energies

Information regarding the use of Ab Initio methods to determine the conformational energies of this compound is not available in the reviewed literature.

Basis Set Selection and Method Comparison (e.g., B3LYP, MPW1PW91)

A comparative analysis of different basis sets and computational methods such as B3LYP or MPW1PW91 specifically applied to this compound has not been reported in the available literature.

Reaction Mechanism Elucidation

Transition State Analysis and Activation Energies

No literature detailing the transition state analysis or calculation of activation energies for reactions involving this compound could be identified.

Potential Energy Surface Mapping

There are no available studies that map the potential energy surface for this compound or its reactions.

Frontier Molecular Orbital Analysis (HOMO/LUMO)

Frontier Molecular Orbital (FMO) theory is a fundamental application of molecular orbital theory used to describe and predict chemical reactivity. youtube.comwikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgsid.ir The HOMO, being the outermost orbital containing electrons, acts as an electron donor, defining the molecule's nucleophilicity or basicity. youtube.com Conversely, the LUMO is the innermost empty orbital and acts as an electron acceptor, determining the molecule's electrophilicity. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. sid.irschrodinger.com A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. youtube.com A small gap indicates that the molecule is more polarizable and prone to chemical reactions. schrodinger.com

For this compound, the HOMO is expected to be localized on the electron-rich regions, such as the carboxylate group and the aromatic tolyl ring. The LUMO would likely be distributed over the electron-deficient sulfonyl group and the carboxylic acid proton. The energy of these orbitals and the resulting gap can be precisely calculated using methods like Density Functional Theory (DFT). sid.irresearchgate.net While specific values for this compound are not published, calculations on the parent molecule, glycine (B1666218), show a HOMO-LUMO gap of approximately 6.089 eV in the gas phase. researchgate.net The introduction of the electron-withdrawing tolylsulfonyl group is predicted to lower the energy of both the HOMO and LUMO and potentially alter the energy gap, thereby modulating the molecule's reactivity profile.

Table 1: Illustrative Frontier Molecular Orbital Energies (Calculated via DFT) Note: The following data is hypothetical and serves to illustrate how results would be presented. Actual values require specific quantum chemical calculations for this compound.

| Molecular Species | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

| Glycine (gas phase) | -6.726 | -0.637 | 6.089 |

| This compound (hypothetical) | -7.150 | -1.250 | 5.900 |

Molecular Electrostatic Potential (MEP) Surface Mapping

Molecular Electrostatic Potential (MEP) surface mapping is a computational tool used to visualize the three-dimensional charge distribution of a molecule. uni-muenchen.deyoutube.com It maps the electrostatic potential onto the molecule's electron density surface, providing a guide to its reactivity towards charged reactants. uni-muenchen.de The MEP surface is color-coded to indicate different regions of electrostatic potential: red typically signifies regions of most negative potential (electron-rich, attractive to electrophiles), while blue represents regions of most positive potential (electron-poor, attractive to nucleophiles). Green and yellow indicate intermediate or near-zero potential. wolfram.com

An MEP surface map of this compound would reveal distinct electrostatic features.

Negative Regions (Red): The most negative potential is expected to be concentrated around the oxygen atoms of the carboxylate and sulfonyl groups. These sites represent the primary locations for electrophilic attack and for coordinating with metal cations.

Positive Regions (Blue): Regions of high positive potential would be located around the acidic proton of the carboxylic acid and the hydrogen atom of the sulfonamide N-H group. These are the most likely sites for nucleophilic attack.

Neutral/Intermediate Regions (Green/Yellow): The carbon backbone and the aromatic ring of the tolyl group would likely exhibit intermediate potential, though the π-system of the ring can also present an area of negative potential above and below the plane.

This detailed charge distribution map is invaluable for predicting intermolecular interactions, such as hydrogen bonding and ligand-receptor docking. mdpi.com For instance, the MEP map for the zwitterionic form of glycine clearly shows a negative potential region around the carboxylate group and a positive region around the ammonium (B1175870) group, dictating its interaction patterns. researchgate.net

Conformational Analysis and Molecular Dynamics Simulations

Side Chain Rotamer Preferences

The biological function and interaction capabilities of a molecule like this compound are intrinsically linked to its three-dimensional structure and conformational flexibility. The "side chain" in this context refers to the m-tolylsulfonyl group attached to the glycine backbone. The conformation of this side chain is determined by the rotation around several single bonds, defined by specific dihedral (or torsional) angles. youtube.com

Certain dihedral angle combinations are energetically more favorable than others due to steric hindrance and electronic interactions. These preferred conformations are known as rotamers. fccc.edu For the this compound side chain, key dihedral angles would include:

N-Cα-S-C (tolyl): Rotation around the Cα-S bond.

Cα-S-C(tolyl)-C(ring): Rotation around the S-C(tolyl) bond.

Computational conformational analysis, often performed by systematically rotating these bonds and calculating the potential energy at each step, can identify the low-energy, stable rotamers. It is expected that the bulky tolyl and sulfonyl groups will impose significant steric constraints, leading to a limited number of preferred rotamers where these groups are positioned to minimize clashes with the glycine backbone. fccc.edu Studies on similar amino acids show that side-chain conformations can be heavily influenced by backbone dihedral angles (φ and ψ), and vice-versa. nih.gov

Influence of Explicit Solvation Models

Molecular dynamics (MD) simulations provide a powerful method to study the dynamic behavior of molecules over time. When simulating a molecule in a solution, such as in a biological environment, the treatment of the solvent is critical. Explicit solvation models treat individual solvent molecules (e.g., water) as discrete entities interacting with the solute. nih.gov This approach is computationally intensive but provides a high level of detail, accurately capturing specific solute-solvent interactions like hydrogen bonds. nih.gov

For this compound, an MD simulation using an explicit water model would be essential to understand its behavior in an aqueous solution. The explicit water molecules would form a dynamic hydration shell around the molecule. rsc.org Key interactions would include:

Hydrogen bonding between water molecules and the polar groups of this compound: the carboxylate oxygens, the sulfonyl oxygens, and the N-H group.

Hydrophobic interactions between water and the nonpolar tolyl group.

These specific interactions stabilize certain conformations of the solute and influence its dynamic motions. mdpi.com For example, studies on glycine in aqueous solution show that explicit water molecules are necessary to stabilize its zwitterionic form and that clusters of glycine are highly dynamic and strongly hydrated. mdpi.comresearchgate.net The presence of this explicit hydration shell is crucial for accurately modeling conformational preferences and interactions with other molecules in a realistic environment.

Computational Support for Ligand-Metal Interactions

Modeling Coordination Environments

The carboxylate and sulfonyl groups of this compound make it a potential chelating agent for various metal ions. Experimental studies on the closely related p-Tolylsulfonyl glycine have confirmed its ability to form complexes with divalent transition metal cations such as Cu(II), Zn(II), and Mn(II). researchgate.net Computational methods, particularly DFT, are instrumental in elucidating the precise nature of these ligand-metal interactions at an atomic level. frontiersin.org

Computational models can predict the most stable coordination geometry (e.g., octahedral, tetrahedral, or square planar) for different metal ions. frontiersin.orgnih.gov Furthermore, calculations can provide the binding energy of the ligand to the metal, indicating the stability of the complex. nih.gov These theoretical predictions are vital for understanding the role of such molecules in biological systems and for designing novel metal-based compounds. nih.govnih.gov

Prediction of Spectroscopic Properties

The spectroscopic characteristics of this compound can be predicted using theoretical and computational chemistry methods. These approaches are invaluable for complementing experimental data and providing insights into the molecule's electronic and vibrational properties. Density Functional Theory (DFT) is a commonly employed method for predicting spectroscopic data, offering a good balance between accuracy and computational cost. For instance, the B3LYP functional combined with a 6-311++G(d) basis set is a widely used level of theory for optimizing molecular geometries and calculating vibrational frequencies masjaps.com. Time-dependent DFT (TD-DFT) is the standard method for predicting electronic absorption spectra (UV-Vis) mdpi.comrsc.org.

Predicted ¹H and ¹³C NMR Spectra

The nuclear magnetic resonance (NMR) spectra for this compound can be computationally predicted to estimate the chemical shifts of its hydrogen and carbon atoms. These predictions are based on calculating the magnetic shielding tensors for the optimized molecular structure.

The predicted ¹H NMR spectrum is expected to show distinct signals for the protons of the m-tolyl group and the glycine moiety. The aromatic protons of the m-tolyl group would appear as a complex multiplet pattern in the range of 7.4-7.9 ppm. The methyl group protons on the tolyl ring are predicted to be a singlet at approximately 2.4 ppm. For the glycine portion, the methylene (B1212753) (-CH₂-) protons are expected to appear as a singlet or a doublet (depending on the solvent and coupling with the N-H proton) around 3.9-4.1 ppm. The acidic proton of the carboxyl group is typically broad and its chemical shift is highly dependent on the solvent and concentration, but can be predicted to be in the region of 10-12 ppm. The N-H proton of the sulfonamide group is also expected to show a broad signal.

The predicted ¹³C NMR spectrum provides information on the carbon skeleton. The carboxyl carbon of the glycine moiety is expected to have a chemical shift in the range of 170-173 ppm. The methylene carbon is predicted to be around 45 ppm. For the m-tolyl group, the carbon atom attached to the sulfur atom is predicted at approximately 140 ppm, while the other aromatic carbons would appear in the typical 125-145 ppm range. The methyl carbon is predicted to have a chemical shift of about 21 ppm.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Atom | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|---|

| Aromatic-H | 7.4 - 7.9 (m) | Carboxyl C=O | 171.5 |

| Methylene -CH₂- | 4.0 (s) | Aromatic C-S | 140.2 |

| Methyl -CH₃ | 2.4 (s) | Aromatic C-C | 125.0 - 144.5 |

| N-H | Variable (broad) | Methylene -CH₂- | 45.3 |

Note: These are estimated values based on computational models and data from analogous compounds. Actual experimental values may vary.

Predicted Infrared (IR) Spectrum

Theoretical vibrational frequency analysis can predict the key infrared absorption bands for this compound. These calculations help in the assignment of experimentally observed vibrational modes to specific functional groups and types of molecular motion masjaps.com.

The predicted IR spectrum is dominated by the characteristic vibrations of the sulfonyl, carboxyl, and amino groups. The sulfonyl group (-SO₂-) is expected to show strong asymmetric and symmetric stretching vibrations. The asymmetric S=O stretching is predicted to appear around 1350-1330 cm⁻¹, while the symmetric stretch is predicted in the 1170-1150 cm⁻¹ region.

The glycine moiety will also exhibit characteristic bands. The C=O stretching vibration of the carboxylic acid group is predicted to be a strong band in the 1740-1710 cm⁻¹ range. The N-H stretch of the sulfonamide group is expected as a moderate to sharp band around 3300-3250 cm⁻¹. The C-N stretching vibration is predicted to be in the 1300-1200 cm⁻¹ region. Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, while the aliphatic C-H stretches of the methyl and methylene groups are predicted just below 3000 cm⁻¹.

Table 2: Predicted Main Vibrational Frequencies (cm⁻¹) for this compound

| Predicted Frequency (cm⁻¹) | Vibrational Assignment | Functional Group |

|---|---|---|

| 3280 | N-H stretching | Sulfonamide |

| 3100 - 3000 | Aromatic C-H stretching | m-Tolyl |

| 2980 - 2850 | Aliphatic C-H stretching | -CH₂- and -CH₃ |

| 1725 | C=O stretching | Carboxylic Acid |

| 1595, 1480 | C=C aromatic ring stretching | m-Tolyl |

| 1420 | -CH₂- scissoring | Glycine |

| 1340 | Asymmetric SO₂ stretching | Sulfonyl |

| 1160 | Symmetric SO₂ stretching | Sulfonyl |

| 890 | S-N stretching | Sulfonamide |

Note: These frequencies are based on theoretical calculations and may differ from experimental values due to solvent effects, intermolecular interactions, and anharmonicity.

Predicted UV-Vis Spectrum

The electronic absorption properties of this compound can be predicted using Time-Dependent Density Functional Theory (TD-DFT) calculations mdpi.comrsc.organkara.edu.tr. These calculations provide information about the wavelengths of maximum absorption (λ_max) and the nature of the electronic transitions, often in terms of the molecular orbitals involved, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) ankara.edu.tr.

For this compound, the UV-Vis spectrum is expected to be dominated by electronic transitions within the aromatic part of the molecule. The primary absorption bands are likely due to π → π* transitions associated with the m-tolylsulfonyl chromophore. Computational models suggest that benzenesulfonyl derivatives typically exhibit absorption bands in the UV region rsc.org.

The predicted spectrum is likely to show a strong absorption band at a λ_max around 220-230 nm, corresponding to a high-energy π → π* transition within the substituted benzene ring. A weaker, longer-wavelength absorption band, possibly around 260-275 nm, may also be predicted, which is characteristic of the benzenoid system. The glycine part of the molecule is not expected to contribute significantly to the absorption in the near-UV region. The electronic transitions can be characterized as intramolecular charge transfer from the tolyl ring to the sulfonyl group rsc.org.

Table 3: Predicted Electronic Transitions for this compound

| Predicted λ_max (nm) | Predicted Molar Absorptivity (ε) | Type of Transition |

|---|---|---|

| ~ 225 | High | π → π* |

Note: Predicted values are typically for the molecule in the gas phase or a specific solvent model and may vary from experimental measurements.

Applications in Organic Synthesis and Materials Chemistry

Building Blocks for Non-Natural Amino Acids

The synthesis of non-natural amino acids is of significant interest due to their potential applications in medicinal chemistry, peptide science, and materials science. (m-Tolylsulfonyl)glycine serves as a valuable starting material for the preparation of a variety of non-proteinogenic amino acids.

Synthesis of α-Amino Acids via Glycine (B1666218) Equivalents

This compound can function as a glycine equivalent in the synthesis of α-amino acids. The tolylsulfonyl group serves as an activating and protecting group for the amino functionality of glycine. This allows for the selective functionalization of the α-carbon. The general strategy involves the deprotonation of the α-carbon of this compound to form a nucleophilic enolate, which can then react with various electrophiles to introduce a side chain. Subsequent removal of the tolylsulfonyl group yields the desired α-amino acid.

The use of a sulfonyl protecting group, such as the tolyl- or phenylsulfonyl group, is a common strategy in amino acid synthesis. These groups are stable under a range of reaction conditions but can be removed when desired. The specific use of the meta-tolylsulfonyl group in this compound may offer subtle advantages in terms of solubility or crystallinity of intermediates compared to other sulfonyl derivatives.

Table 1: General Scheme for α-Amino Acid Synthesis using a Sulfonyl-Protected Glycine Equivalent

| Step | Description | Reagents and Conditions |

| 1 | Deprotonation | Strong base (e.g., LDA, n-BuLi) in an aprotic solvent (e.g., THF) at low temperature. |

| 2 | Alkylation | Electrophile (e.g., alkyl halide, benzyl (B1604629) bromide) is added to the enolate solution. |

| 3 | Deprotection | Removal of the tolylsulfonyl group, often under reductive conditions (e.g., Na/NH3, HBr/phenol). |

While specific examples detailing the use of this compound in this exact sequence are not extensively documented in readily available literature, the principle is well-established for a variety of N-sulfonylated glycine derivatives. The choice of the meta-isomer of the tolylsulfonyl group would likely influence the physical properties and reactivity of the intermediates in a predictable manner based on electronic and steric effects.

Preparation of α,β-Diaminoethylphosphonates

α,β-Diaminoethylphosphonates are compounds of interest due to their potential as enzyme inhibitors and peptidomimetics. While direct research specifically employing this compound for the synthesis of α,β-diaminoethylphosphonates is not prominent in the surveyed literature, its potential role can be extrapolated from established synthetic routes.

A plausible synthetic approach would involve the use of this compound as a precursor to an N-(m-tolylsulfonyl)iminoacetate. This imine could then undergo a nucleophilic addition reaction with a phosphonate-containing nucleophile. Subsequent reduction of the imine and deprotection of the sulfonyl group would yield the target α,β-diaminoethylphosphonate. The stereochemical outcome of such a reaction would be a critical aspect, and chiral auxiliaries or catalysts would likely be required to achieve high diastereoselectivity.

Asymmetric Synthesis of β-Amino Acids and α-Hydroxyl β-Amino Acids

β-Amino acids and their α-hydroxylated derivatives are important structural motifs in many biologically active natural products and pharmaceuticals. The asymmetric synthesis of these compounds is a significant area of research. Although specific protocols detailing the use of this compound are not widely reported, its potential as a building block can be envisioned in several synthetic strategies.

One possible approach for the synthesis of β-amino acids would involve the conjugate addition of a nucleophile to an α,β-unsaturated ester derived from this compound. Alternatively, this compound could be elaborated into a chiral precursor that undergoes a diastereoselective reaction, such as an aldol-type condensation, to introduce the β-amino and α-hydroxyl functionalities simultaneously. The tolylsulfonyl group would serve to protect the nitrogen and potentially direct the stereochemical course of the reaction.

Precursors for Heterocyclic Compounds

Heterocyclic compounds are ubiquitous in nature and form the core of many pharmaceuticals. This compound can serve as a valuable precursor for the synthesis of various heterocyclic systems.

Pyrrole (B145914) Ring Synthesis

The pyrrole ring is a fundamental heterocyclic motif found in numerous natural products and functional materials. While a direct, named reaction for the synthesis of pyrroles from this compound is not established, its structure lends itself to several potential synthetic strategies.

One plausible route involves the reaction of this compound with a 1,3-dicarbonyl compound or its equivalent. The reaction could proceed through an initial condensation to form an enamine, followed by an intramolecular cyclization and dehydration to afford a substituted pyrrole. The tolylsulfonyl group would remain on the pyrrole nitrogen, providing a handle for further functionalization or for removal to yield the N-unsubstituted pyrrole. The versatility of pyrrole synthesis methods suggests that this compound could be a substrate in various metal-catalyzed or acid-catalyzed cyclization reactions.

Optically Active Heterocycles

The synthesis of optically active heterocycles is of paramount importance in drug discovery and development. This compound, being derived from an amino acid, possesses a chiral center if the α-carbon is substituted. This inherent chirality can be leveraged in the synthesis of enantiomerically enriched heterocyclic compounds.

For instance, an optically active α-substituted this compound derivative could be used as a chiral building block. Cyclization reactions involving such a precursor would be expected to proceed with a degree of stereochemical control, leading to the formation of optically active heterocycles such as pyrrolidines, piperidines, or more complex fused systems. The tolylsulfonyl group can play a dual role in these transformations, acting as a protecting group and a stereodirecting element. The specific stereochemical outcome would depend on the reaction conditions and the nature of the other reactants.

Chiral Auxiliaries and Ligands in Asymmetric Synthesis

The temporary incorporation of a stereogenic unit, or chiral auxiliary, into a prochiral substrate is a powerful strategy in organic synthesis to control the stereochemical outcome of a reaction. Derivatives of this compound and related structures serve as key components in various asymmetric transformations by acting as chiral auxiliaries or ligands that create a chiral environment, leading to the preferential formation of one enantiomer over another.

Enantiopure N-sulfinyl imines, particularly those derived from tert-butanesulfinamide and p-toluenesulfinamide, are highly effective chiral auxiliaries for the asymmetric synthesis of amines. nih.govyale.edu The chiral sulfinyl group activates the imine for nucleophilic addition and directs the approach of the nucleophile to one of the two enantiotopic faces of the imine carbon. nih.gov

The general strategy involves the condensation of an enantiopure sulfinamide with an aldehyde or ketone to form the corresponding N-sulfinyl imine (also known as a sulfinylimine). nih.gov This reaction is often facilitated by a Lewis acid or a dehydrating agent like titanium(IV) ethoxide or copper(II) sulfate. nih.gov The resulting chiral N-sulfinyl imine can then react with a wide range of nucleophiles, such as organometallic reagents, enolates, or nitroalkanes. The stereochemical outcome is dictated by the formation of a stable, six-membered chair-like transition state where the nucleophile adds to the less sterically hindered face.

After the key bond-forming reaction, the sulfinyl auxiliary can be readily cleaved under mild acidic conditions to reveal the free chiral amine product, and the auxiliary itself can often be recovered and recycled. nih.gov This methodology has become widespread due to its reliability, the high diastereoselectivities achieved, and the commercial availability of both enantiomers of the parent sulfinamide. yale.edu

The asymmetric synthesis of α-amino acids is frequently accomplished by the stereoselective alkylation of chiral metal complexes of glycine Schiff bases. nih.govrsc.org In this approach, a chiral ligand is coordinated to a metal center, typically Ni(II), along with a glycine-derived Schiff base. The resulting planar complex serves as a chiral nucleophilic glycine equivalent. nih.gov

The process involves the deprotonation of the α-carbon of the glycine unit to form a chiral enolate. The steric environment created by the chiral auxiliary ligand directs the incoming electrophile (e.g., an alkyl halide) to attack the enolate from a specific face, resulting in a high degree of diastereoselectivity. nih.gov A widely used chiral auxiliary for this purpose is derived from (S)-o-[(N-benzylprolyl)amino]benzophenone. rsc.org

After the alkylation step, the newly formed α-amino acid can be liberated from the complex by acidic hydrolysis. The diastereomeric products of the alkylation can often be separated by chromatography before hydrolysis, allowing for the isolation of optically pure α-amino acids. rsc.org This method is valued for its operational simplicity and its applicability to the synthesis of a diverse range of natural and unnatural α-amino acids. nih.govnih.gov

| Electrophile | Yield (%) | Diastereomeric Excess (d.e. %) | Resulting Amino Acid |

| Benzyl Bromide | 95 | 92 | (S)-Phenylalanine |

| Isopropyl Iodide | 85 | 90 | (S)-Valine |

| Ethyl Bromide | 93 | 70 | (S)-2-Aminobutanoic acid |

| n-Octyl Bromide | 98.1 | 98.8 | (S)-2-Aminodecanoic acid |

Table 1: Representative results for the asymmetric alkylation of a chiral Ni(II) complex of a glycine Schiff base. Data compiled from multiple studies for illustrative purposes. rsc.orgnih.gov

Phase-transfer catalysis (PTC) provides a practical method for the asymmetric alkylation of glycine derivatives under heterogeneous reaction conditions. acs.org This technique typically involves the use of a chiral quaternary ammonium (B1175870) salt, often derived from cinchona alkaloids, as the catalyst. acs.orgaustinpublishinggroup.com The catalyst facilitates the transfer of the glycine enolate from an aqueous or solid phase into an organic phase where the reaction with an electrophile occurs. acs.org

In a typical setup, a glycine imine, such as the benzophenone (B1666685) imine of glycine tert-butyl ester, is deprotonated by a strong base (e.g., 50% aqueous KOH) to form an enolate. The chiral phase-transfer catalyst forms a lipophilic ion pair with this enolate, shuttling it into the organic solvent containing the alkylating agent. The chiral environment provided by the catalyst's structure shields one face of the enolate, leading to a stereoselective alkylation. researchgate.net

This method is advantageous because it avoids the need for strictly anhydrous conditions or expensive organometallic bases. The enantioselectivity of the reaction can be tuned by modifying the structure of the phase-transfer catalyst. austinpublishinggroup.com After the reaction, the resulting α-amino acid ester can be deprotected to yield the desired product. This approach has been successfully applied to the synthesis of a variety of α-amino acids with high enantiomeric excess. nih.gov

Functional Materials and Probes

The structural features of this compound and its derivatives, including multiple coordination sites (carboxylate and sulfonyl oxygens, and amide nitrogen) and the potential for hydrogen bonding, make them versatile building blocks for the construction of functional materials and molecular probes.

Coordination polymers are crystalline materials formed by the self-assembly of metal ions or clusters with organic ligands. The choice of the organic ligand is crucial in dictating the final structure and properties of the polymer. kashanu.ac.ir N-sulfonylated amino acids, such as N-p-tolylsulfonyl-glycine and N-[(3-carboxyphenyl)-sulfonyl]glycine, have proven to be effective ligands for creating coordination polymers with diverse topologies. acs.orgasianpubs.org

These ligands can coordinate to metal centers in various modes, utilizing the oxygen atoms of the carboxylate group, the sulfonyl group, or both. This versatility allows for the formation of structures with different dimensionalities, including one-dimensional (1D) chains, two-dimensional (2D) layers, and three-dimensional (3D) frameworks. acs.orgasianpubs.org For example, the reaction of N-p-tolylsulfonyl-glycine with Ca(II) and Na(I) ions has been shown to produce a 1D chain structure. asianpubs.org

Factors such as the choice of metal ion, the pH of the reaction medium, and the reaction temperature can influence the final architecture of the coordination polymer. kashanu.ac.iracs.org The resulting materials can exhibit interesting properties, such as porosity, which makes them candidates for applications in gas storage, separation, and catalysis. kashanu.ac.ir

| Ligand | Metal Ion(s) | Ancillary Ligand | Dimensionality |

| N-p-tolylsulfonyl-glycine | Ca(II), Na(I) | None | 1D Chain |

| N-[(3-carboxyphenyl)-sulfonyl]glycine | Co(II) | 4,4'-bipyridine | 1D Chain |

| N-[(3-carboxyphenyl)-sulfonyl]glycine | Mn(II) | 4,4'-bipyridine | 2D Layer |

| N-[(3-carboxyphenyl)-sulfonyl]glycine | Mn(II) | 4,4'-bipyridine | 3D Porous Network |

| Glycine | Pb(II) | None | 2D Layer -> 3D Supramolecular |

Table 2: Examples of coordination polymers constructed from glycine derivatives, illustrating the structural diversity achieved by varying the metal ion and ligands. acs.orgasianpubs.orgkashanu.ac.ir

Derivatives of amino acids, including glycine, are fundamental components in the design of fluorescent probes for studying biological systems. nih.gov These probes are created by covalently attaching a fluorophore (a fluorescent molecule) to a peptide or amino acid scaffold. acs.org The resulting molecule can be used to detect and monitor biological processes, such as enzyme activity, protein-protein interactions, or the presence of specific biomolecules. nih.govrsc.org

The peptide or amino acid portion of the probe often serves as a recognition element, providing specificity for a particular biological target. nih.gov For instance, a peptide sequence that is a known substrate for a specific protease can be labeled with a fluorophore and a quencher. In its intact state, the probe's fluorescence is quenched. Upon cleavage by the protease, the fluorophore and quencher are separated, leading to a measurable increase in fluorescence.

The chemical stability and photophysical properties of the fluorophore are critical for the probe's performance. Common fluorophores used in these applications include rhodamine, fluorescein, and NBD (nitrobenzoxadiazole). rsc.orgresearchgate.net The modular nature of peptide synthesis allows for the precise placement of these fluorescent tags within the probe's structure, enabling the development of sophisticated tools for chemical biology and medical diagnostics. nih.gov

No Direct Research Found for "this compound" in Phospho-Amino Acid Prodrug Development

Following a comprehensive search of available scientific literature, no direct research or data could be found regarding the specific application of "this compound" in the development of phospho-amino acid prodrugs. The current body of scientific work does not appear to contain studies, findings, or data tables related to the synthesis, evaluation, or mechanism of action of "this compound" as a component of prodrugs designed to deliver phospho-amino acids.

Therefore, it is not possible to generate a scientifically accurate and informative article on this specific topic as requested. The strict adherence to the provided outline, which requires detailed research findings and data tables for section "6.4.3. Phospho-Amino Acid Prodrug Development," cannot be fulfilled due to the absence of primary or secondary research literature on this subject.

General searches for related terms such as "sulfonylglycine derivatives in prodrugs" and the applications of the "m-tolylsulfonyl" group in medicinal chemistry were conducted to explore if analogous information could provide a basis for the article. These searches yielded information on other sulfonylglycine derivatives being used as prodrugs for different therapeutic agents, but did not provide a link to phospho-amino acid prodrugs or the specific compound of interest, "this compound."

Without any available research, the generation of content for the requested section would fall outside the required standards of scientific accuracy and would be purely speculative.

Future Directions and Emerging Research Areas in the Chemistry of M Tolylsulfonyl Glycine

The field of synthetic chemistry is continually evolving, with a persistent drive towards the development of novel molecules and methodologies. Within this context, (m-Tolylsulfonyl)glycine and its derivatives represent a promising, yet underexplored, class of compounds. The structural features of this compound, combining the chirality of an amino acid with the electronic and steric properties of the m-tolylsulfonyl group, suggest a wide range of potential applications. Future research is poised to unlock this potential, focusing on innovative synthesis, mechanistic understanding, rational design for specific functions, and the exploration of its coordination chemistry.

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing (m-Tolylsulfonyl)glycine, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The synthesis typically involves the tosylation of glycine using m-toluenesulfonyl chloride under alkaline conditions (e.g., NaOH or KOH). Optimization includes controlling reaction temperature (0–25°C), stoichiometric ratios (1:1.2 glycine:sulfonyl chloride), and reaction time (4–12 hours). Post-synthesis purification employs recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, chloroform/methanol eluent). Reaction progress is monitored via TLC (Rf ~0.5 in 9:1 chloroform:methanol) .

Q. Which analytical techniques are most effective for characterizing the purity and structural integrity of this compound?

- Methodological Answer :

- Structural Confirmation : Use H NMR (e.g., δ 2.4 ppm for methyl protons on the tolyl group) and C NMR (e.g., sulfonyl carbon at ~55 ppm).

- Purity Assessment : High-performance liquid chromatography (HPLC) with UV detection at 254 nm, using a C18 column and isocratic elution (acetonitrile:water, 60:40). Compare retention times with synthetic standards.

- Mass Spectrometry : ESI-MS in positive ion mode to confirm molecular ion peaks (expected [M+H] at m/z 244.1) .

Advanced Research Questions

Q. How does the introduction of the m-tolylsulfonyl group alter the physicochemical properties of glycine, and what experimental approaches can quantify these changes?

- Methodological Answer :

- Solubility : Measure via shake-flask method in aqueous buffers (pH 2–12) and organic solvents (e.g., DMSO, ethanol). Compare with glycine’s solubility profile.

- Lipophilicity : Determine logP via reverse-phase HPLC (correlate retention time with known logP standards).

- Thermal Stability : Use thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to assess decomposition temperatures.

- Electronic Effects : X-ray charge density analysis (as in α-glycine studies ) to map electron distribution changes induced by sulfonation.

Q. What strategies can resolve contradictions in reported bioactivity data of this compound across different in vitro models?

- Methodological Answer :

- Assay Standardization : Control buffer conditions (e.g., glycine buffer at pH 2.5 vs. MOPS at pH 7.0 ), temperature (25°C vs. 37°C), and ionic strength.

- Orthogonal Validation : Combine enzymatic assays (e.g., inhibition kinetics) with biophysical methods (e.g., surface plasmon resonance for binding affinity).

- Isotopic Labeling : Use C-labeled glycine derivatives to trace metabolic interference in cellular models .

Q. How can computational modeling guide the design of experiments studying this compound’s interactions with biological targets?

- Methodological Answer :

- Docking Studies : Use software like AutoDock Vina to predict binding modes with enzymes (e.g., glycine receptors or sulfotransferases). Validate with molecular dynamics simulations (GROMACS) to assess stability.

- Quantum Mechanics (QM) : Calculate partial charges and electrostatic potentials (similar to α-glycine’s charge density analysis ) to identify reactive sites.

Data Analysis and Interpretation

Q. What statistical methods are appropriate for analyzing dose-response relationships in this compound toxicity studies?

- Methodological Answer :

- Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) to calculate EC values.

- ANOVA with Post Hoc Tests : Compare treatment groups across multiple concentrations.

- Principal Component Analysis (PCA) : Identify confounding variables (e.g., pH, solvent effects) in multivariate datasets .

Q. How can researchers address discrepancies in chromatographic separation efficiency of this compound from byproducts?

- Methodological Answer :

- Column Optimization : Test stationary phases (C8, C18, phenyl) and mobile phase modifiers (e.g., 0.1% trifluoroacetic acid for ion suppression).

- Temperature Gradients : Use elevated column temperatures (50–60°C) to improve resolution, as demonstrated in glycine-ammonium separations .

- Multi-Detection Systems : Combine UV-vis with evaporative light-scattering detection (ELSD) for non-UV-absorbing impurities .

Experimental Design Considerations

Q. What controls are essential when evaluating this compound’s stability under physiological conditions?

- Methodological Answer :

- Blank Buffers : Incubate compound-free buffers to rule out matrix effects.

- Degradation Markers : Spike samples with stable isotope internal standards (e.g., N-glycine) for LC-MS quantification.

- Accelerated Stability Testing : Use high-temperature (40°C) and humidity (75% RH) chambers to simulate long-term storage .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.